5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiadiazole and triazole rings. These rings are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,2,5-thiadiazole derivatives with triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial and anticancer agent.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.
1,2,5-Thiadiazole derivatives: These compounds share the thiadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of both thiadiazole and triazole rings in its structure. This dual-ring system enhances its ability to interact with a wide range of biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C5H5BrN6S |
---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
5-bromo-1-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5BrN6S/c6-4-9-5(7)10-12(4)2-3-1-8-13-11-3/h1H,2H2,(H2,7,10) |
InChI Key |
GBEMGCRJMOVTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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